L1210 Cytotoxicity vs. Serratezomines A and C
In a direct head-to-head comparison conducted under identical assay conditions, Serratezomine B exhibited an IC50 of 7.2 µg/mL against murine lymphoma L1210 cells, representing a 1.3-fold improvement in potency over Serratezomine A (IC50 = 9.7 µg/mL) and a >1.4-fold advantage over the inactive Serratezomine C (IC50 > 10 µg/mL) [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 7.2 µg/mL |
| Comparator Or Baseline | Serratezomine A: 9.7 µg/mL; Serratezomine C: >10 µg/mL |
| Quantified Difference | 1.3-fold lower IC50 than Serratezomine A; >1.4-fold lower than Serratezomine C |
| Conditions | Murine lymphoma L1210 cells; in vitro proliferation assay |
Why This Matters
This demonstrates that the N-oxide modification in Serratezomine B confers measurable cytotoxic advantage over its co-isolated congeners, making it the preferred candidate for studies targeting L1210 cell growth inhibition.
- [1] Morita, H.; Arisaka, M.; Yoshida, N.; Kobayashi, J. Serratezomines A-C, New Alkaloids from Lycopodium serratum var. serratum. J. Org. Chem. 2000, 65 (19), 6241–6245. View Source
